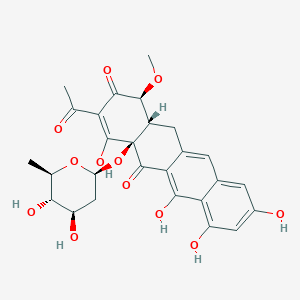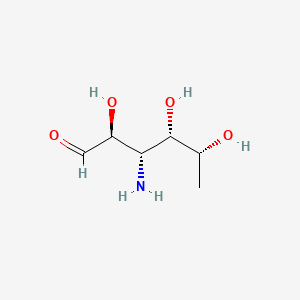
Malvalic acid
Übersicht
Beschreibung
Malvalic acid is a cyclopropene fatty acid predominantly found in baobab seed oil and cottonseed oil . It is characterized by a unique cyclopropene ring structure, which is believed to contribute to various biological effects. The compound’s chemical formula is C18H32O2, and it has a molar mass of 280.452 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Malvalic acid can be synthesized from oleic acid through a series of reactions. The biosynthesis involves the conversion of oleic acid to sterculic acid, followed by an α-oxidation reaction that removes one carbon from the chain to form the 17-carbon structure of this compound .
Industrial Production Methods: Industrial preparation of this compound often involves the extraction from natural sources such as Bombax munguba and Sterculia foetida seed oils. The process includes sodium methylate-catalyzed transmethylation, followed by cooling and separation of insoluble fatty acid methyl esters. The final purification is achieved through preparative high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Malvalic acid undergoes various chemical reactions, including hydrogenation, which can remove or destroy the cyclopropene ring . It also participates in oxidation and substitution reactions.
Common Reagents and Conditions:
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Often involves nucleophiles such as halides or amines under basic conditions.
Major Products:
Hydrogenation: Converts this compound to its saturated counterpart.
Oxidation: Produces various oxidized derivatives depending on the conditions.
Substitution: Results in substituted cyclopropene derivatives.
Wissenschaftliche Forschungsanwendungen
Malvalic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropene fatty acids.
Biology: Investigated for its effects on lipid metabolism and potential toxicological impacts.
Industry: Utilized in the production of biodiesel from Sterculia foetida seed oil.
Wirkmechanismus
Malvalic acid exerts its effects primarily through the inhibition of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids from saturated fatty acids . This inhibition affects cellular membrane physiology and signaling pathways, leading to various biological outcomes, including anti-inflammatory effects and potential therapeutic benefits in diseases such as nonalcoholic steatohepatitis and cancer .
Vergleich Mit ähnlichen Verbindungen
Sterculic Acid: Another cyclopropene fatty acid found in Sterculia foetida seed oil.
Dihydrosterculic Acid: A hydrogenated derivative of sterculic acid, lacking the cyclopropene ring.
Lactobacillic Acid: A cyclopropane fatty acid found in the lipids of Lactobacillus species.
Uniqueness: Malvalic acid is unique due to its specific cyclopropene ring structure, which imparts distinct chemical reactivity and biological effects. Its ability to inhibit stearoyl-CoA desaturase sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
7-(2-octylcyclopropen-1-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSSZFFAYWBIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198300 | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-05-9 | |
| Record name | Malvalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALVALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALVALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)






![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)


